molecular formula C14H14O2S B6379824 2-Methoxy-5-(2-methylthiophenyl)phenol, 95% CAS No. 1261954-72-6

2-Methoxy-5-(2-methylthiophenyl)phenol, 95%

Cat. No. B6379824
CAS RN: 1261954-72-6
M. Wt: 246.33 g/mol
InChI Key: DEISARGIIPFXGS-UHFFFAOYSA-N
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Description

2-Methoxy-5-(2-methylthiophenyl)phenol, 95% (2M5MTP) is a synthetic phenolic compound belonging to a group of compounds known as thiophenols. It is one of the most widely studied thiophenols and has been the subject of numerous research studies due to its potential applications in the fields of medicine, agriculture, and biochemistry. 2M5MTP has been shown to possess several beneficial properties, such as antimicrobial, antioxidant, and anti-inflammatory activities.

Scientific Research Applications

2-Methoxy-5-(2-methylthiophenyl)phenol, 95% has been studied extensively for its potential applications in the fields of medicine, agriculture, and biochemistry. In medicine, it has been used to study the effects of thiophenol-based compounds on various diseases, such as cancer, diabetes, and cardiovascular diseases. In agriculture, it has been used to study the effects of thiophenol-based compounds on crop yields. In biochemistry, it has been used to study the effects of thiophenol-based compounds on enzyme activity, protein structure, and gene expression.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(2-methylthiophenyl)phenol, 95% is not fully understood. However, it is believed to act by binding to specific receptors on the surface of cells and altering their activity. This binding is thought to be mediated by the thiophenol moiety of the compound. The binding of 2-Methoxy-5-(2-methylthiophenyl)phenol, 95% to these receptors is thought to result in changes in the expression of genes, which in turn leads to changes in the activity of enzymes and proteins, and ultimately to changes in the biochemical and physiological processes of the cell.
Biochemical and Physiological Effects
2-Methoxy-5-(2-methylthiophenyl)phenol, 95% has been shown to have several beneficial effects on the biochemical and physiological processes of cells. It has been shown to possess antimicrobial, antioxidant, and anti-inflammatory activities. In addition, it has been shown to modulate the activity of several enzymes, proteins, and genes, as well as to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

2-Methoxy-5-(2-methylthiophenyl)phenol, 95% has several advantages for lab experiments. It is a relatively inexpensive compound, and its synthesis is straightforward. In addition, it is relatively stable and does not degrade easily. However, it has some limitations. It is a relatively small molecule, and its activity can be affected by other compounds in the environment. It is also not very soluble in water, which can limit its use in some experiments.

Future Directions

The potential applications of 2-Methoxy-5-(2-methylthiophenyl)phenol, 95% are numerous and far-reaching. Future research should focus on better understanding the mechanism of action of 2-Methoxy-5-(2-methylthiophenyl)phenol, 95% and its effects on various biochemical and physiological processes. In addition, further research should be conducted to explore the potential applications of 2-Methoxy-5-(2-methylthiophenyl)phenol, 95% in the fields of medicine, agriculture, and biochemistry. Finally, research should be conducted to develop more efficient synthesis methods for 2-Methoxy-5-(2-methylthiophenyl)phenol, 95%, as well as to develop new derivatives of 2-Methoxy-5-(2-methylthiophenyl)phenol, 95% with improved properties.

Synthesis Methods

2-Methoxy-5-(2-methylthiophenyl)phenol, 95% is synthesized by the condensation of 2-methoxy-5-methylthiophenol and phenol in the presence of an acid catalyst. The reaction is carried out at room temperature and the product is isolated by distillation. The purity of the product can be increased by recrystallization.

properties

IUPAC Name

2-methoxy-5-(2-methylsulfanylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2S/c1-16-13-8-7-10(9-12(13)15)11-5-3-4-6-14(11)17-2/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEISARGIIPFXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2SC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(2-methylthiophenyl)phenol

CAS RN

1261954-72-6
Record name [1,1′-Biphenyl]-3-ol, 4-methoxy-2′-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261954-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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